3-((1-Methyl-1H-tetrazol-5-yl)methoxy)benzaldehyde
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Overview
Description
3-((1-Methyl-1H-tetrazol-5-yl)methoxy)benzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a methoxy group linked to a tetrazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the tetrazole ring, a nitrogen-rich heterocycle, imparts unique chemical properties to the molecule, making it a valuable scaffold for drug development and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-Methyl-1H-tetrazol-5-yl)methoxy)benzaldehyde typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting a suitable nitrile with sodium azide in the presence of a catalyst such as zinc chloride. This reaction proceeds via a [3+2] cycloaddition mechanism.
Attachment of the Methoxy Group: The methoxy group can be introduced by reacting the tetrazole derivative with methanol in the presence of a base such as sodium hydroxide.
Formation of the Benzaldehyde Moiety: The final step involves the formylation of the aromatic ring using a Vilsmeier-Haack reaction, where the tetrazole-methoxy intermediate is treated with a formylating agent like dimethylformamide and phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
3-((1-Methyl-1H-tetrazol-5-yl)methoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: 3-((1-Methyl-1H-tetrazol-5-yl)methoxy)benzoic acid.
Reduction: 3-((1-Methyl-1H-tetrazol-5-yl)methoxy)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
3-((1-Methyl-1H-tetrazol-5-yl)methoxy)benzaldehyde has several scientific research applications:
Medicinal Chemistry: The compound can serve as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors that interact with the tetrazole ring.
Material Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: The compound can be used to study the interactions of tetrazole-containing molecules with biological systems, including their binding to proteins and nucleic acids.
Industrial Applications: It can be used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-((1-Methyl-1H-tetrazol-5-yl)methoxy)benzaldehyde depends on its specific application. In medicinal chemistry, the tetrazole ring can mimic carboxylic acids, allowing the compound to interact with biological targets such as enzymes and receptors. The methoxy group can enhance the compound’s solubility and bioavailability, while the benzaldehyde moiety can participate in various chemical reactions, facilitating the formation of covalent bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxy-5-(1H-tetrazol-1-yl)aniline
- 4-(1H-Tetrazol-5-yloxy)aniline
- 3-(5-Methyl-1H-tetrazol-1-yl)aniline
Uniqueness
3-((1-Methyl-1H-tetrazol-5-yl)methoxy)benzaldehyde is unique due to the combination of the tetrazole ring, methoxy group, and benzaldehyde moiety. This combination imparts distinct chemical properties, such as enhanced reactivity and the ability to form multiple types of interactions with biological targets. The presence of the tetrazole ring also provides a versatile platform for further chemical modifications, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C10H10N4O2 |
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Molecular Weight |
218.21 g/mol |
IUPAC Name |
3-[(1-methyltetrazol-5-yl)methoxy]benzaldehyde |
InChI |
InChI=1S/C10H10N4O2/c1-14-10(11-12-13-14)7-16-9-4-2-3-8(5-9)6-15/h2-6H,7H2,1H3 |
InChI Key |
SAJXACIJUBCCBA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=N1)COC2=CC=CC(=C2)C=O |
Origin of Product |
United States |
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